4-Ethoxy-1-(4-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-(4-fluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a Chemical Precursor 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is utilized as a versatile trifluoromethyl-containing building block in the synthesis of various heteroarenes such as thiophenes, furans, pyrrols, and piperazines. The synthesis process involves an addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction. This chemical pathway was notably applied to synthesize Celebrex® (celecoxib), a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017).
Palladium Nanoparticles in Chemical Reactions The compound has been involved in the Heck reaction of aryl iodides with allylic alcohols in the presence of phosphine-free perfluoro-tagged palladium nanoparticles. This reaction is essential in the synthesis of fine chemicals such as 4-(4-methoxyphenyl)-butan-2-one. Moreover, the reaction facilitates a chemoenzymatic process, including a Heck reaction followed by an enantioselective enzyme-catalyzed reduction, producing chiral alcohols like (R)‐(−)‐rhododendrol. Notably, the palladium catalysts used in these reactions can be recycled multiple times (Boffi et al., 2011).
Use in Carbohydrate Chemistry A derivative, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), is designed for the protection of hydroxyl groups in carbohydrate chemistry. The Fsec group showcases stability under acidic conditions and can be cleaved under mild basic conditions, making it a valuable protective group in the synthesis of complex carbohydrates (Spjut et al., 2010).
In Pharmaceutical Research Derivatives of 4-ethoxy-1-(4-fluorophenyl)butan-1-one have been explored in pharmaceutical research. New analogs of SYA013, a sigma-2 receptor ligand, were synthesized and evaluated against various solid tumor cell lines. Some compounds, including SYA013, exhibited preferential binding to the sigma-2 receptor and showed inhibitory effects on cancer cell lines, indicating their potential in cancer treatment (Asong et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-2-15-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVEUQFTIBIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.